Fmoc-Cys(Trt)-OPfp, also known as N-alpha-Fmoc-S-trityl-L-cysteine pentafluorophenyl ester, is a protected amino acid derivative. It incorporates the amino acid cysteine (Cys) with two protective groups: Fmoc (Fluorenylmethoxycarbonyl) at the N-terminus (amino group) and Trt (Trityl) at the thiol side chain (SH group) []. The pentafluorophenyl (OPfp) ester acts as an activating group for peptide bond formation [].
Fmoc-Cys(Trt)-OPfp possesses a complex structure with several key features:
Fmoc-Cys(Trt)-OPfp is involved in several crucial reactions during peptide synthesis:
Fmoc-Cys(Trt)-OPfp typically appears as a white to slightly yellow powder []. Specific data for melting point, boiling point, and solubility are not readily available due to its decomposition at high temperatures. However, it is likely soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide [].
Fmoc-Cys(Trt)-OPfp serves as a crucial building block in the solid-phase peptide synthesis (SPPS) technique for constructing peptides and polypeptides. SPPS is a widely used method in various research areas, including:
The presence of the Fmoc (Fluorenylmethoxycarbonyl) group in Fmoc-Cys(Trt)-OPfp enables selective removal during peptide chain assembly, while the Trt (Trityl) group protects the thiol side chain of the cysteine residue, preventing unwanted side reactions. The pentafluorophenyl (OPfp) ester moiety acts as an activator, facilitating the formation of peptide bonds between Fmoc-Cys(Trt)-OPfp and other amino acid building blocks during chain elongation.
Compared to other cysteine protecting groups, the Trt group in Fmoc-Cys(Trt)-OPfp offers several advantages:
Irritant